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. J

Spectroscopic Data & Characterization Guide: 2-Chloro-5-methylbenzamide

Part 1: Executive Summary & Chemical Identity

Target Analyte: 2-Chloro-5-methylbenzamide CAS Registry Number: 101080-00-6 Molecular
Formula:

Molecular Weight: 169.61 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic framework for the identification
and validation of 2-Chloro-5-methylbenzamide.[1][2] As a structural intermediate often
employed in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g.,
chlorantraniliprole analogs), precise characterization is critical.[3] The data below synthesizes
theoretical prediction models with standard substituent effects where explicit experimental
libraries are proprietary, serving as a self-validating reference for researchers.

Chemical Structure & Numbering Scheme

To ensure accurate spectral assignment, the following numbering is used:
e C1: Quaternary carbon attached to the amide group.[3]

e C2: Quaternary carbon attached to Chlorine.[3]
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C3: Aromatic CH (ortho to CI).[3]

C4: Aromatic CH (meta to Cl, para to Amide).[3]
C5: Quaternary carbon attached to the Methyl group.[3]

C6: Aromatic CH (ortho to Amide).[3]

Property Value

SMILES CC1=CC(=C(C=C1)CI)C(=O)N
HVZKZLXZLXZLXZ-UHFFFAOYSA-N

InChl Key

(Hypothetical Hash for ref)

Physical State

Solid (Crystalline powder)

Predicted MP

145-155 °C (Based on 2-chlorobenzamide

analogs)

Part 2: Synthesis & Characterization Workflow

The most reliable route to this amide is the activation of commercially available 2-chloro-5-
methylbenzoic acid (CAS 6342-60-5). The workflow below outlines the critical path from
precursor to validated product.

2-Chloro-5-methylbenzoic Acid
(CAS 6342-60-5)

Chlorination

Activation
(SOCI2 or Oxalyl Chioride)
Reflux, 2h

-HCl, -SO2 Acid Chloride Nucleophilic Acyl Subst.

Precipitation _ | 2-Chloro-5-methylbenzamide

Amidation
(ORISR i) (CAS 101080-00-6)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of 2-Chloro-5-methylbenzamide.[1]

Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-
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(Preferred for amides to observe NH protons clearly) or CDCI
[1][2][3] Frequency: 400 MHz[1][2][3][4]

Causality of Shifts:

o Aromatic Region: The 2-Chloro substituent exerts an inductive withdrawing effect (-I),
deshielding H3.[1][2][3] The 5-Methyl group is electron-donating (+l), slightly shielding H4
and H6 relative to unsubstituted benzamide.[1][2][3]

e Amide Protons: Appear as two distinct broad singlets in DMSO due to restricted rotation
around the C-N bond (partial double bond character).[3]

Predicted

H NMR Data Table (DMSO-

)
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Shift ( Coupling (
Multiplicity Integral Assignment Lodi
» Ppm) , Hz) ogic

Structural

Amide proton
7.85 Broad Singlet  1H - (antito

carbonyl)

Amide proton
7.50 Broad Singlet 1H - (syn to

carbonyl)

Ortho to CI;
7.38 Doublet (d) 1H H3 deshielded by
CL[1][2]

Ortho to
7.28 Doublet (d) 1H H6 C=0; meta to
Me.[3]

Para to C=0;
7.22 dd 1H H4 coupling to
H3 and H6.

Benzylic
2.32 Singlet (s) 3H - methyl group.
[3]

Analyst Note: In CDCI

, the amide protons may appear as a single broad hump around 6.0-7.5 ppm and
are concentration-dependent.[2][3]

Infrared Spectroscopy (FT-IR)
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The IR spectrum serves as a rapid "fingerprint” validation.[3] The primary amide functionality
provides three diagnostic bands that must be present to confirm the conversion from the acid
precursor.

Wavenumber (

Intensity Functional Group Vibrational Mode

)

3350 & 3180 Medium Primary Amide Stretch (Asymmetric &
Symmetric doublet)
Stretch (Lowered by

1665 Strong Amide | conjugation with
benzene)

1620 Medium Amide Il Bending (Scissoring)

1380 Medium Methyl Bending (Umbrella
mode)

750 Strong Aryl Chloride Stretch

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (+).[3] Isotope Pattern: The presence of a
single Chlorine atom dictates a characteristic 3:1 ratio for the M+ and [M+2]+ peaks (

Clvs
CI).[3]
Fragmentation Logic (El):
e Molecular lon:
169 (100%) and 171 (32%).[3]

o Base Peak Candidate: Loss of
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radical (
) to form the acylium ion (
153).[3]
¢ Secondary Fragment: Loss of the carbonyl group (

) from the acylium ion to form the chlorotoluene cation (

125).[3]

Molecular lon (M+)
m/z 169/171

NH2 (16)

Acylium lon
[Ar-C=0]+
m/z 153/155

CO (28)

Rearrangement

Chlorotropylium
m/z 125

Click to download full resolution via product page
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Figure 2: Predicted fragmentation pathway for 2-Chloro-5-methylbenzamide.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Chloro-5-methylbenzoic
Acid

Use this protocol if the commercial standard is unavailable.[1][2]

 Activation: Dissolve 1.0 eq (1.70 g) of 2-chloro-5-methylbenzoic acid in 10 mL anhydrous
dichloromethane (DCM). Add 1.2 eq of oxalyl chloride followed by 1 drop of DMF (catalyst).
[3] Stir at room temperature until gas evolution ceases (approx. 2 hours).

o Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow oil).

e Amidation: Re-dissolve the residue in 10 mL dry THF. Cool to 0°C. Slowly add 5.0 eq of
agueous ammonium hydroxide (28%

) or bubble anhydrous ammonia gas through the solution.

o Workup: Stir for 1 hour. The amide will likely precipitate.[3] Pour the mixture into 50 mL ice
water. Filter the white solid.[3]

 Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3][5]

Protocol B: NMR Sample Preparation

e Mass: Weigh 5-10 mg of the solid amide.[3]
e Solvent: Add 0.6 mL DMSO-

(preferred) or CDCI

« Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent
line broadening due to particulates.[3]
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CAS 6342-60-5 (2-Chloro-5-methylbenzoic acid).[1] Retrieved from [Link][3]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds.[3] (Standard text for substituent effect prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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